molecular formula C16H16N4S B2406890 2,6-diamino-4-(4-isopropylphenyl)-4H-thiopyran-3,5-dicarbonitrile CAS No. 303066-28-6

2,6-diamino-4-(4-isopropylphenyl)-4H-thiopyran-3,5-dicarbonitrile

Cat. No.: B2406890
CAS No.: 303066-28-6
M. Wt: 296.39
InChI Key: OMCAVIWIRQSBCQ-UHFFFAOYSA-N
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Description

2,6-Diamino-4-(4-isopropylphenyl)-4H-thiopyran-3,5-dicarbonitrile is a complex organic compound characterized by its molecular formula C16H16N4S and a molecular weight of 296.397 g/mol. This compound is part of a class of thiopyran derivatives, which are known for their diverse applications in scientific research and industry.

Properties

IUPAC Name

2,6-diamino-4-(4-propan-2-ylphenyl)-4H-thiopyran-3,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4S/c1-9(2)10-3-5-11(6-4-10)14-12(7-17)15(19)21-16(20)13(14)8-18/h3-6,9,14H,19-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCAVIWIRQSBCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C(=C(SC(=C2C#N)N)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-diamino-4-(4-isopropylphenyl)-4H-thiopyran-3,5-dicarbonitrile typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative of 4-isopropylphenyl with a thiopyran derivative containing cyano groups. The reaction conditions usually require a palladium catalyst, a base, and an appropriate solvent to facilitate the coupling process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. Industrial production also emphasizes the optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: Substitution reactions can introduce different functional groups, leading to a variety of derivatives.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of thiopyran chemistry.

  • Biology: It can be used as a probe in biological studies to understand cellular processes and interactions.

  • Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 2,6-diamino-4-(4-isopropylphenyl)-4H-thiopyran-3,5-dicarbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the context in which the compound is used and requires further research to fully elucidate.

Comparison with Similar Compounds

  • 2,6-Diamino-4-(4-methylphenyl)-4H-thiopyran-3,5-dicarbonitrile

  • 2,6-Diamino-4-(4-ethylphenyl)-4H-thiopyran-3,5-dicarbonitrile

  • 2,6-Diamino-4-(4-tert-butylphenyl)-4H-thiopyran-3,5-dicarbonitrile

Uniqueness: 2,6-Diamino-4-(4-isopropylphenyl)-4H-thiopyran-3,5-dicarbonitrile stands out due to its specific structural features, such as the presence of the isopropyl group, which can influence its reactivity and biological activity compared to other similar compounds.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds. Further research and development may uncover additional uses and benefits of this intriguing compound.

Biological Activity

2,6-Diamino-4-(4-isopropylphenyl)-4H-thiopyran-3,5-dicarbonitrile (CAS Number: 303066-28-6) is a complex organic compound known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C16H16N4S
  • Molecular Weight : 296.397 g/mol
  • IUPAC Name : 2,6-diamino-4-(4-propan-2-ylphenyl)-4H-thiopyran-3,5-dicarbonitrile

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is hypothesized that the compound may exert its effects by binding to enzymes or receptors involved in various biological processes. The exact pathways and interactions remain an area for further research.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

  • Antitumor Activity : Preliminary studies suggest that thiopyran derivatives can inhibit the growth of various cancer cell lines. For instance, related compounds have shown significant cytotoxicity against breast and lung cancer cells, indicating potential as anticancer agents .
  • Enzyme Inhibition : The compound may act as an inhibitor of tyrosinase (TYR), an enzyme crucial in melanin biosynthesis. Inhibitors of TYR have therapeutic implications for conditions like hyperpigmentation and melanoma .
  • Antioxidant Properties : Some derivatives have demonstrated antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorExhibits cytotoxic effects against various cancer cell lines
Enzyme InhibitionInhibits tyrosinase activity; potential use in treating hyperpigmentation
AntioxidantDemonstrates antioxidant properties in vitro

Case Study: Antitumor Efficacy

In a study evaluating the cytotoxic effects of related thiopyran compounds, it was found that certain derivatives had IC50 values below 60 μM against human leukemia cells (K562). These findings suggest that modifications in the chemical structure can enhance antitumor activity .

Case Study: Tyrosinase Inhibition

A series of experiments assessed the inhibitory effects on tyrosinase from Agaricus bisporus. Compounds with similar structural characteristics to this compound displayed competitive inhibition with IC50 values ranging from 1.5 to 4.6 μM, outperforming established inhibitors like kojic acid .

Structure-Activity Relationship (SAR)

The presence of the isopropyl group in the phenyl ring significantly influences the compound's reactivity and biological activity compared to other thiopyran derivatives. Variations in substituents can lead to different biological outcomes, highlighting the importance of structural modifications in drug design.

Q & A

Q. What are the optimal synthetic routes and conditions for 2,6-diamino-4-(4-isopropylphenyl)-4H-thiopyran-3,5-dicarbonitrile?

The compound can be synthesized via multicomponent reactions (MCRs) involving substituted aldehydes, malononitrile, and thiourea derivatives. Key parameters include:

  • Solvents : Ethanol or methanol under reflux (70–80°C) to facilitate cyclization .
  • Catalysts : 4-(Dimethylamino)pyridine (DMAP) improves yield by promoting nucleophilic attack .
  • Reaction time : 6–12 hours, monitored by TLC for intermediate formation.
  • Purification : Recrystallization from ethanol/dichloromethane mixtures yields >85% purity .

Q. How is the structural characterization of this thiopyran derivative performed?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the thiopyran ring, amino groups, and isopropylphenyl substituents. For example, NH₂ protons resonate at δ 6.2–6.3 ppm in DMSO-d₆ .
  • IR spectroscopy : Stretching vibrations at ~2200 cm⁻¹ (C≡N) and 3350 cm⁻¹ (N-H) validate functional groups .
  • X-ray crystallography : Resolves dihedral angles between the thiopyran core and substituents, critical for understanding steric effects .

Q. What stability considerations are relevant for this compound under experimental conditions?

  • Thermal stability : Decomposes above 200°C, requiring storage at 2–8°C in inert atmospheres .
  • Light sensitivity : The thiopyran ring undergoes photodegradation; experiments should use amber glassware .

Advanced Research Questions

Q. How do electronic and steric effects of the 4-isopropylphenyl group influence reactivity and bioactivity?

  • Electronic effects : The isopropyl group’s electron-donating nature increases electron density on the thiopyran ring, enhancing nucleophilic substitution reactivity .
  • Steric effects : Bulkier substituents reduce binding affinity to target proteins (e.g., enzymes), as shown in comparative molecular docking studies with analogs .
  • Methodology : Synthesize analogs with methyl, trifluoromethyl, or halogen substituents; evaluate via in vitro enzyme inhibition assays .

Q. What mechanistic insights explain contradictory results in biological activity across studies?

Discrepancies arise from:

  • Solvent polarity : Polar aprotic solvents (e.g., DMSO) stabilize charge-separated transition states, altering reaction pathways .
  • Biological models : Variations in cell membrane permeability (e.g., Gram-negative vs. Gram-positive bacteria) affect observed antimicrobial activity .
  • Resolution : Use standardized assay protocols (e.g., CLSI guidelines) and control solvent concentrations (<1% v/v) .

Q. What strategies resolve challenges in crystallizing this compound for X-ray studies?

  • Co-crystallization agents : Add 1,2-dichloroethane to induce lattice formation .
  • Temperature gradients : Slow cooling from 50°C to 4°C over 48 hours improves crystal quality .
  • Data collection : Synchrotron radiation (λ = 0.7–1.0 Å) enhances resolution for low-symmetry crystals .

Q. How does the thiopyran core’s electronic structure compare to pyran or dihydropyridine analogs?

  • Computational analysis : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level shows:
PropertyThiopyran CorePyran AnalogDihydropyridine
HOMO-LUMO gap (eV)3.84.23.5
Dipole moment (Debye)5.14.36.2
  • Implications : Lower HOMO-LUMO gap in thiopyran derivatives suggests higher reactivity in electron-transfer reactions .

Methodological Recommendations

  • Synthetic optimization : Use Design of Experiments (DoE) to model interactions between temperature, catalyst loading, and solvent polarity .
  • Bioactivity assays : Pair in silico docking (AutoDock Vina) with surface plasmon resonance (SPR) to validate target binding .
  • Data reproducibility : Archive raw spectral data in repositories like Zenodo and report NMR coupling constants to ±0.01 Hz .

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